tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Pharmaceutical Intermediates Quality Control Purity Specification

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) is the critical chiral intermediate for Imidapril API, where only the (4S) enantiomer ensures therapeutic activity—racemic mixtures risk toxicity and require costly chiral resolution. As a versatile chiral auxiliary, it achieves ≥74% diastereomeric excess in dynamic kinetic resolutions for non-natural α-amino acid and β-amino acid synthesis. Procure with ≥97% purity to minimize process impurities, ensure batch-to-batch consistency, and support regulatory filings in commercial drug manufacturing. Ideal for medicinal chemistry and process R&D.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 83056-79-5
Cat. No. B028455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
CAS83056-79-5
Synonyms(4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(C(=O)N1)C
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
InChIKeyJHSLVEQWBDYFQN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) – High-Purity Chiral Building Block for Pharmaceutical Synthesis


tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) is a chiral imidazolidinone derivative with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol [1]. This compound is characterized by a defined (4S) stereocenter and exists as an off-white solid with a predicted density of 1.115 g/cm³ and a boiling point of 347.4±31.0°C [2]. It serves as a critical intermediate in the synthesis of the antihypertensive drug Imidapril and has been established as a versatile chiral auxiliary in asymmetric synthesis, particularly in dynamic kinetic resolution reactions [3].

Why Substituting tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a Generic Analog Risks Synthesis Failure


Substituting tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a generic analog is not a trivial exchange due to the critical role of its specific (4S) stereochemistry and the tert-butyl protecting group. In imidapril synthesis, the '4S' configuration is essential for the biological activity of the final API; using a racemate or an incorrect enantiomer can lead to an ineffective or even toxic product, necessitating costly chiral resolution steps . Furthermore, in asymmetric synthesis applications, the unique conformational properties of this specific imidazolidinone ring system, particularly the N1-methyl substitution, directly influence diastereoselectivity in reactions like dynamic kinetic resolutions, a control not achievable with the unsubstituted 2-oxoimidazolidine-4-carboxylate parent compound [1].

Quantitative Differentiation of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) from Analogs


High Purity and Stringent Quality Control vs. Standard Commercial Grades

The target compound, tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, is commercially available with a purity specification of ≥98.0% as determined by HPLC, a level explicitly maintained by suppliers for pharmaceutical manufacturing to ensure reproducible downstream synthesis of Imidapril [1]. This contrasts with standard commercial grades of similar imidazolidinone derivatives, which are often offered at a lower purity (e.g., 95%) or with less stringent analytical verification . The 98.0% minimum purity, coupled with controlled moisture (≤0.5%), reduces the risk of side reactions and simplifies purification of the final API, a critical factor for regulatory compliance .

Pharmaceutical Intermediates Quality Control Purity Specification Imidapril Synthesis

Enhanced Diastereoselectivity in Dynamic Kinetic Amination vs. Unsubstituted Analogs

In a stereospecific amination reaction via dynamic kinetic resolution, the target compound, when employed as a chiral auxiliary (as its N-bromoacyl derivative), demonstrated a diastereomeric excess (de) of 74% for the major product under standard conditions [1]. This performance is notably superior to that observed for a structurally related substrate (substrate 6) under identical experimental conditions, which yielded a de of only 58% [1]. Furthermore, under optimized conditions with a different nucleophile (BuNI), the system achieved complete stereocontrol, with the minor epimer being undetectable by HPLC, representing a de approaching 100% [2]. This stark contrast highlights the unique ability of this specific imidazolidinone scaffold to provide high levels of stereocontrol in amination reactions.

Asymmetric Synthesis Chiral Auxiliary Dynamic Kinetic Resolution Diastereoselectivity

Validated Synthetic Utility: High-Yielding Dynamic Kinetic Resolution for α-Amino Acid Synthesis

The utility of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary extends to the highly stereoselective synthesis of α-amino acids via the Gabriel reaction [1]. In this process, the target compound (as its N-(2-bromopropionyl) derivative) reacts with potassium phthalimide to predominantly afford the desired (S,S)-diastereomer in good yield, which can subsequently be cleaved to yield an L-alanine derivative [1]. This performance is consistent with other DKR protocols using this auxiliary, where the alkylation of α-bromo amides with malonic ester enolates proceeds with high diastereoselectivity and in good yields, producing chiral α-alkyl succinic acid and β-amino acid derivatives [2]. This contrasts with the use of simpler or achiral imidazolidinones, which would not provide any stereocontrol in these transformations, resulting in racemic mixtures.

Asymmetric Synthesis α-Amino Acids Gabriel Reaction Dynamic Kinetic Resolution

Critical Role as a Key Intermediate in the Established Synthesis of Imidapril

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a defined and essential intermediate in the multi-step synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound's specific (4S) stereochemistry is preserved throughout the synthesis to yield the active pharmaceutical ingredient (API) Imidaprilat . Using a generic or racemic analog of this intermediate would necessitate a subsequent chiral resolution step to isolate the active enantiomer, which typically incurs a 50% yield loss and adds significant processing costs. The established synthetic route from this intermediate to Imidapril is well-documented and relied upon for commercial production, making it a de facto standard in the supply chain [1].

Pharmaceutical Intermediate Imidapril ACE Inhibitor Hypertension

Targeted Application Scenarios for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5)


GMP-Compliant Imidapril Manufacturing

Procurement of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a guaranteed purity of ≥98.0% is essential for the reliable and scalable synthesis of Imidapril API . This high purity minimizes the formation of process-related impurities and simplifies downstream purification, directly supporting regulatory filings and ensuring batch-to-batch consistency in commercial drug production .

Medicinal Chemistry for Asymmetric Synthesis of α-Amino Acid Derivatives

In academic or industrial medicinal chemistry laboratories, this compound serves as a superior chiral auxiliary for the stereoselective synthesis of non-natural α-amino acids via dynamic kinetic resolution [1]. Its ability to deliver high diastereoselectivity (e.g., 74% de or greater) in amination and alkylation reactions allows chemists to efficiently access a broad range of enantiomerically enriched building blocks with minimal purification [2].

Process R&D for Chiral β-Amino Acid and Succinic Acid Derivatives

For process chemists developing routes to complex chiral molecules, the use of this auxiliary in the alkylation of α-bromo amides with malonic ester enolates provides a reliable method for constructing chiral α-alkyl succinic acid and β-amino acid derivatives [3]. The high yields and diastereoselectivities reported in the literature translate to more efficient and cost-effective routes for these valuable intermediates, which are common motifs in drug candidates [3].

Methodology Development in Dynamic Kinetic Resolution

Researchers focused on developing novel asymmetric methods can rely on this compound as a benchmark chiral auxiliary for investigating new dynamic kinetic resolution protocols [4]. Its well-characterized performance in stereospecific amination and alkylation reactions provides a reliable baseline for evaluating new catalysts, nucleophiles, or reaction conditions, accelerating the discovery of more efficient synthetic methodologies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.